molecular formula C4H9NO3 B133717 (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid CAS No. 81202-08-6

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid

Cat. No. B133717
CAS RN: 81202-08-6
M. Wt: 120.11 g/mol
InChI Key: AYFVYJQAPQTCCC-KOYMSRBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid” would be similar to those of other amino acids. It would be solid at room temperature, soluble in water, and would exhibit both acidic and basic properties due to the presence of amino and carboxylic acid groups.

Scientific Research Applications

Safety and Hazards

The safety data sheet for “(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid” indicates that it is intended for research and development use by technically qualified individuals . Specific safety and hazard information would be provided in the material safety data sheet (MSDS) for this compound.

Mechanism of Action

Target of Action

L-Threonine-13C, also known as (2S,3R)-2-amino-3-hydroxybutanoic acid-1-13C or (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, is a natural amino acid that can be produced by microbial fermentation . It is used in food, medicine, or feed It is known that l-threonine, the non-isotopic form, combines with aspartic acid and methionine to help the liver digest fats and fatty acids .

Mode of Action

L-theanine, an analog of l-threonine, is known to raise inhibitory neurotransmitter levels and block the production of excitatory neurotransmitters, leading to neuroprotection and relaxation

Biochemical Pathways

L-Threonine-13C likely participates in the amino acids and short-chain fatty acid metabolism pathways . In the case of L-Threonine, it works in combination with aspartic acid and Methionine to aid the liver in digesting fats and fatty acids . This process helps reduce the accumulation of fat in the liver, which would otherwise affect liver function .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that l-threonine, the non-isotopic form, helps reduce the accumulation of fat in the liver, which would otherwise affect liver function .

Action Environment

It is known that environmental disturbance and genetic modification are considered to be two important methods of metabolic analysis .

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-KOYMSRBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584435
Record name L-(1-~13~C)Threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid

CAS RN

81202-08-6
Record name L-(1-~13~C)Threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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